molecular formula C11H13ClN4O B14588784 Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- CAS No. 61450-83-7

Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-

Cat. No.: B14588784
CAS No.: 61450-83-7
M. Wt: 252.70 g/mol
InChI Key: VPNPBFCLEYGVEY-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a chloroethyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride. The final step involves the attachment of the phenol group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can significantly influence the reaction rates and selectivity. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert quinones back to phenols.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium hydroxide (NaOH), halogenating agents

Major Products

The major products of these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **Phenol, 4-[2-(2-chloroethyl)ethylamino]-1H-1,2,4-triazol-3-yl]-
  • **Phenol, 4-[5-(2-chloroethylamino)-1H-1,2,4-triazol-3-yl]-
  • Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-

Uniqueness

The unique combination of the phenol group, triazole ring, and chloroethyl group in Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

61450-83-7

Molecular Formula

C11H13ClN4O

Molecular Weight

252.70 g/mol

IUPAC Name

4-[3-[2-chloroethyl(methyl)amino]-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C11H13ClN4O/c1-16(7-6-12)11-13-10(14-15-11)8-2-4-9(17)5-3-8/h2-5,17H,6-7H2,1H3,(H,13,14,15)

InChI Key

VPNPBFCLEYGVEY-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C1=NNC(=N1)C2=CC=C(C=C2)O

Origin of Product

United States

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